BenchChemオンラインストアへようこそ!

2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole

1,3,4-thiadiazole muscarinic receptor regioisomer pharmacology

2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole (CAS 1706457-35-3) is a heterocyclic small molecule comprising an 8-azabicyclo[3.2.1]octane (tropane) core linked via a thioether bridge to a 5-methyl-1,3,4-thiadiazole ring. It belongs to the well-established class of azabicyclic thiadiazole muscarinic acetylcholine receptor (mAChR) ligands—a class patented for cognitive enhancement, antipsychotic activity, and analgesia.

Molecular Formula C10H15N3S2
Molecular Weight 241.4 g/mol
CAS No. 1706457-35-3
Cat. No. B13343256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole
CAS1706457-35-3
Molecular FormulaC10H15N3S2
Molecular Weight241.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SC2CC3CCC(C2)N3
InChIInChI=1S/C10H15N3S2/c1-6-12-13-10(14-6)15-9-4-7-2-3-8(5-9)11-7/h7-9,11H,2-5H2,1H3
InChIKeyMOEUJKNWFQAPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole (CAS 1706457-35-3): A Structurally Distinct Muscarinic Ligand Scaffold


2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole (CAS 1706457-35-3) is a heterocyclic small molecule comprising an 8-azabicyclo[3.2.1]octane (tropane) core linked via a thioether bridge to a 5-methyl-1,3,4-thiadiazole ring [1]. It belongs to the well-established class of azabicyclic thiadiazole muscarinic acetylcholine receptor (mAChR) ligands—a class patented for cognitive enhancement, antipsychotic activity, and analgesia [2][3]. The compound exists as a free base (MW 241.4, C10H15N3S2) with a single hydrogen bond donor, five hydrogen bond acceptors, and a computed LogP of approximately 2.4, suggesting moderate lipophilicity and CNS penetrability [4][5].

Why In-Class Azabicyclic Thiadiazole Compounds Cannot Be Interchanged: The Case for 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole


Within the azabicyclic thiadiazole chemotype, small structural modifications produce profound shifts in muscarinic receptor subtype selectivity, functional efficacy (agonist vs. antagonist), and in vivo side-effect profiles [1]. The well-characterized 1,2,5-thiadiazole series—exemplified by PTAC (Ki = 0.2–2.8 nM across hM1–M5) and BuTAC—achieves antipsychotic-like efficacy with large separation from cholinergic side effects, yet commercial availability is restricted to custom synthesis with lead times of 8–10 weeks [2]. In contrast, 2-((8-azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole presents a distinct 1,3,4-thiadiazole regioisomer with a thioether linker at the 3-position of the tropane ring—a connectivity pattern absent from the 1,2,5-thiadiazole clinical candidates, potentially conferring divergent receptor pharmacology, metabolic stability, and intellectual property freedom-to-operate [3][4].

Quantitative Differentiation Evidence: 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole vs. Closest Structural and Pharmacological Analogs


Regioisomeric Thiadiazole Core Differentiation: 1,3,4-Thiadiazole vs. 1,2,5-Thiadiazole in Muscarinic Ligand Series

The target compound incorporates a 1,3,4-thiadiazole ring, whereas the most extensively characterized antipsychotic muscarinic ligands in this chemical class—PTAC and BuTAC—bear a 1,2,5-thiadiazole core [1]. The positional isomerism of the thiadiazole sulfur and nitrogen atoms alters the heterocycle's electronic distribution (mesoionic character), hydrogen-bonding capacity, and metabolic susceptibility. PTAC (1,2,5-thiadiazole series) achieves Ki values of 0.2–2.8 nM across cloned human M1–M5 receptors in CHO cells, with partial agonist activity at M2/M4 and antagonist activity at M1/M3/M5 . No published binding data exist for the 1,3,4-thiadiazole regioisomer series; the pharmacological consequence of the 1,3,4-regioisomeric switch in the context of an otherwise identical azabicyclo-thioether scaffold remains an experimentally open question representing a distinct SAR exploration opportunity [2].

1,3,4-thiadiazole muscarinic receptor regioisomer pharmacology CNS drug discovery

Thioether vs. Direct C–C Linker: Attachment Mode at the Tropane 3-Position

The target compound employs a sulfur atom (thioether, –S–) to bridge the 8-azabicyclo[3.2.1]octane 3-position to the 2-position of the 1,3,4-thiadiazole ring [1]. In the clinically characterized 1,2,5-thiadiazole series, the corresponding attachment is a direct carbon–carbon bond at the bicyclic 6-position (exo configuration), with the alkylthio chain (propylthio for PTAC, butylthio for BuTAC) attached to the thiadiazole 3-position rather than serving as the linker [2]. This topological inversion—using sulfur as the linker rather than as a pendant chain—changes the spatial relationship between the basic amine of the tropane and the thiadiazole hydrogen-bonding surface, a key determinant of mAChR subtype recognition [3]. The hydrochloride salt (CAS 1823877-89-9) of the target compound has been prepared, with a molecular weight of 277.84 g/mol, confirming synthetic tractability and formulation feasibility [4].

thioether linker tropane substitution muscarinic pharmacophore SAR

N-H vs. N-Methyl Tropane: Potential for Functional Selectivity Tuning at Muscarinic Receptor Subtypes

The target compound bears a free secondary amine (N–H) on the 8-azabicyclo[3.2.1]octane ring, whereas the potent antipsychotic lead PTAC also contains an N–H tropane, and BuTAC likewise retains the N–H moiety [1][2]. The N-methyl quaternization strategy has been explored in structurally related azabicyclic thiadiazole compounds to modulate peripheral vs. central selectivity and muscarinic subtype bias; for example, exo-8-methyl-6-(3-chloro-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (Compound 171) was prepared as a comparator in patent disclosures [3]. The N–H moiety of the target compound provides a synthetic handle for derivatization (alkylation, acylation) to systematically explore the impact of tropane N-substitution on M1 vs. M2/M4 functional selectivity—a critical parameter for achieving antipsychotic efficacy without peripheral cholinergic side effects (salivation, gastrointestinal motility) [4].

tropane N-substitution muscarinic M2/M4 selectivity functional selectivity antipsychotic

Patent Landscape and Freedom-to-Operate: 1,3,4-Thiadiazole–Tropane Thioether as an Under-Examined Subclass

The foundational patents covering azabicyclic thiadiazole muscarinic agonists (US 5,414,009; US 5,405,853; EP 1,300,409 A1) generically claim compounds where the thiadiazole ring (Z = O or S) is attached to an azabicyclic ring system [1][2]. However, the exemplified compounds in these patents overwhelmingly describe 1,2,5-thiadiazole derivatives with direct C–C attachment at the bicyclic 6-position or ether-linked variants at the 3-position of a quinuclidine ring [3]. The specific combination of a 1,3,4-thiadiazole ring, a thioether linker, and an 8-azabicyclo[3.2.1]octane (tropane) core attached at the 3-position is not explicitly exemplified in the key patent families, suggesting a potentially differentiated IP position for novel composition-of-matter claims [4]. Furthermore, the free base (CAS 1706457-35-3) and its hydrochloride salt (CAS 1823877-89-9) are commercially listed, indicating synthetic accessibility for research procurement [5].

patent landscape freedom-to-operate intellectual property muscarinic ligand

Optimal Procurement and Research Application Scenarios for 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole


Muscarinic Receptor Subtype Selectivity Profiling with a Novel 1,3,4-Thiadiazole Scaffold

This compound serves as a structurally novel starting point for mAChR subtype selectivity screening. Because the 1,3,4-thiadiazole regioisomer has not been pharmacologically characterized in the azabicyclic thiadiazole series, radioligand displacement assays ([³H]-NMS or [³H]-QNB) across cloned human M1–M5 receptors would establish the baseline affinity profile of this unexplored scaffold [1]. The thioether linker at the tropane 3-position may produce a subtype selectivity fingerprint distinct from the extensively profiled 1,2,5-thiadiazole–6-substituted series (PTAC/BuTAC) .

N-Derivatization Library Synthesis for CNS Penetration and Functional Selectivity Optimization

The free N–H tropane nitrogen provides a convenient synthetic handle for parallel derivatization. Researchers can generate N-alkyl, N-acyl, or N-sulfonyl libraries to systematically explore the impact of tropane N-substitution on blood–brain barrier penetration (assessed via MDCK-MDR1 or PAMPA-BBB models) and functional selectivity at M1 vs. M2/M4 receptors (measured via cAMP inhibition or calcium flux assays in CHO cells expressing individual mAChR subtypes) [2]. This is a key differentiator from fixed N-methyl or N-quaternary analogs where further SAR exploration is blocked.

Comparative Metabolic Stability and Reactive Metabolite Screening vs. 1,2,5-Thiadiazole Analogs

The 1,3,4-thiadiazole ring and the thioether linker represent two sites of potential metabolic liability (sulfur oxidation, ring cleavage) that may differ from the 1,2,5-thiadiazole–alkylthio series. Researchers can conduct head-to-head metabolic stability assays (human liver microsomes, hepatocyte incubations) comparing the target compound with commercially available 1,2,5-thiadiazole analogs to determine whether the 1,3,4-thiadiazole–thioether scaffold offers improved metabolic half-life or reduced reactive metabolite formation [3].

Freedom-to-Operate and Patent Circumvention in Muscarinic Drug Discovery Programs

For industrial medicinal chemistry teams seeking muscarinic ligands with reduced IP encumbrance, the under-exemplified combination of a 1,3,4-thiadiazole ring, thioether linker, and tropane 3-position attachment in the foundational patent literature (US 5,414,009; US 5,405,853) presents an opportunity to establish novel composition-of-matter claims [4]. The commercial availability of both the free base (CAS 1706457-35-3) and HCl salt (CAS 1823877-89-9) enables rapid procurement for initial SAR studies without custom synthesis delays.

Quote Request

Request a Quote for 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.